molecular formula C26H26N2O2S B2573839 N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 450347-41-8

N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2573839
CAS No.: 450347-41-8
M. Wt: 430.57
InChI Key: MHAJWJOJUHGLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

One significant application of compounds related to N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide is in the field of anticancer research. A study has synthesized a series of compounds with structural similarities, including 4-arylsulfonyl-1,3-oxazoles, and evaluated their anticancer activities against various cancer cell lines. The compounds exhibited cytostatic and antiproliferative effects against specific cancer cell lines like CNS Cancer subpanel (Glioblastoma and Gliosarcoma), Non-Small Cell Lung Cancer subpanel, and Lung subpanel (pleural mesothelioma). The compounds demonstrated the potential to be considered leading compounds for further studies in anticancer drug development (Zyabrev et al., 2022).

Glutaminase Inhibition

Another application is in the inhibition of glutaminase, an enzyme implicated in cancer cell growth. Research focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance, aimed at identifying potent glutaminase inhibitors. These inhibitors can attenuate the growth of cancer cells, both in vitro and in mouse xenograft models, offering insights into the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Broad Pharmacological Potential

Furthermore, research into 1,3,4-oxadiazole and pyrazole novel derivatives, structurally related to the compound , has delved into various pharmacological potentials including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the broad scope of pharmacological applications and the potential for further drug development and therapeutic use (Faheem, 2018).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-3-30-22-14-12-21(13-15-22)27-26(29)18-31-25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAJWJOJUHGLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.